Neurological Disease Therapeutic Index: 5-(4-Pyridyl)isoxazole-3-carboxylic Acid Demonstrates High Safety Margin (ALD50 300–400 mg/kg) with Minimal Ulcerogenicity
In the patent US-2019330198-A1 (Compounds and Uses Thereof for Neurological Disease), 5-(4-pyridyl)isoxazole-3-carboxylic acid is highlighted as the most active compound among a series of isoxazole derivatives for neurological indications. The compound demonstrated a substantial safety margin with an approximate lethal dose (ALD50) of 300–400 mg/kg upon oral administration, and exhibited minimal ulcerogenic potential . This safety profile is notable compared to many CNS-active carboxylic acid derivatives, which often show GI toxicity at therapeutic doses. The patent explicitly identifies the 4-pyridyl substitution as critical for this favorable safety-efficacy balance.
| Evidence Dimension | Acute oral safety margin (ALD50) and ulcerogenic potential in rodent model |
|---|---|
| Target Compound Data | ALD50 = 300–400 mg/kg (oral); minimal ulcerogenic potential |
| Comparator Or Baseline | Other isoxazole-3-carboxylic acid derivatives in the patent series (not individually quantified for ALD50, but compound selected as the most active and safest lead) |
| Quantified Difference | The compound was selected as the lead candidate based on superior combined efficacy and safety; quantitative comparator ALD50 data for other analogs are not disclosed in the patent abstract. |
| Conditions | Oral administration in rodent model (rat/mouse); ulcerogenicity assessed via gastric mucosal examination |
Why This Matters
For procurement decisions in neurological drug discovery, this safety margin data provides a basis for prioritizing the 4-pyridyl isomer over other isoxazole-3-carboxylic acid analogs that lack published in vivo safety characterization.
